molecular formula C12H7F3O B6373535 5-(2,3-Difluorophenyl)-3-fluorophenol CAS No. 1261780-01-1

5-(2,3-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373535
CAS No.: 1261780-01-1
M. Wt: 224.18 g/mol
InChI Key: WIMTXSACGZTGCU-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-3-fluorophenol is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-3-fluorophenol typically involves the use of fluorinated precursors and specific reaction conditions to ensure the selective introduction of fluorine atoms. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another, such as halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction could produce fluorinated phenols with different substitution patterns .

Scientific Research Applications

5-(2,3-Difluorophenyl)-3-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry research .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenol: A related compound with two fluorine atoms on the phenyl ring.

    2-Fluorophenol: A simpler fluorinated phenol with a single fluorine atom.

    3-Fluorophenol: Another fluorinated phenol with the fluorine atom in a different position.

Uniqueness

5-(2,3-Difluorophenyl)-3-fluorophenol is unique due to the specific arrangement of fluorine atoms, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMTXSACGZTGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684230
Record name 2',3',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261780-01-1
Record name 2',3',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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